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Compound of Interest

Compound Name: 2-Fluorobenzylamine

Cat. No.: B1294385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-
fluorobenzylamine against its structural isomers, 3-fluorobenzylamine and 4-

fluorobenzylamine. The presented data, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a robust framework for the

unambiguous structural confirmation of 2-fluorobenzylamine. Detailed experimental protocols

are provided to ensure reproducibility of the analyses.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three fluorobenzylamine isomers. These distinctions are crucial for the positive

identification of the 2-fluoro isomer.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The

chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.
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Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)

2-Fluorobenzylamine

δ 7.20-7.35 (m, 2H, Ar-H),

7.00-7.15 (m, 2H, Ar-H), 3.95

(s, 2H, CH₂), 1.60 (s, 2H, NH₂)

δ 161.5 (d, J=245 Hz, C-F),

130.5 (d, J=4 Hz, Ar-C), 129.0

(d, J=8 Hz, Ar-C), 128.5 (d,

J=2 Hz, Ar-C), 124.0 (d, J=4

Hz, Ar-C), 115.0 (d, J=22 Hz,

Ar-C), 40.0 (CH₂)

3-Fluorobenzylamine

δ 7.25-7.35 (m, 1H, Ar-H),

6.90-7.05 (m, 3H, Ar-H), 3.85

(s, 2H, CH₂), 1.55 (s, 2H, NH₂)

[1]

δ 163.0 (d, J=243 Hz, C-F),

142.0 (d, J=7 Hz, Ar-C), 130.0

(d, J=8 Hz, Ar-C), 123.0 (d,

J=3 Hz, Ar-C), 114.5 (d, J=21

Hz, Ar-C), 114.0 (d, J=21 Hz,

Ar-C), 46.0 (CH₂)

4-Fluorobenzylamine

δ 7.25 (dd, J=8.4, 5.4 Hz, 2H,

Ar-H), 7.00 (t, J=8.6 Hz, 2H,

Ar-H), 3.80 (s, 2H, CH₂), 1.50

(s, 2H, NH₂)[2]

δ 162.0 (d, J=244 Hz, C-F),

135.0 (d, J=3 Hz, Ar-C), 129.5

(d, J=8 Hz, Ar-C), 115.5 (d,

J=21 Hz, Ar-C), 45.5 (CH₂)

Table 2: IR and Mass Spectrometry Data
Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies,

while mass spectrometry (MS) provides information about the molecular weight and

fragmentation pattern of a molecule.
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Compound IR (Neat, cm⁻¹) Mass Spectrometry (EI, m/z)

2-Fluorobenzylamine

3360, 3280 (N-H str), 3060 (Ar

C-H str), 2920, 2850 (C-H str),

1610, 1490 (C=C str), 1220 (C-

F str), 750 (ortho-subst. bend)

125 (M⁺), 108, 96, 77

3-Fluorobenzylamine

3370, 3290 (N-H str), 3050 (Ar

C-H str), 2930, 2860 (C-H str),

1600, 1480 (C=C str), 1230 (C-

F str), 870, 780 (meta-subst.

bend)[3]

125 (M⁺), 108, 96, 77[3]

4-Fluorobenzylamine

3370, 3290 (N-H str), 3040 (Ar

C-H str), 2920, 2850 (C-H str),

1600, 1510 (C=C str), 1225 (C-

F str), 820 (para-subst. bend)

[4][5]

125 (M⁺), 109, 96, 77[5][6]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzylamine isomer in

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of

1 second.

Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
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¹³C NMR Acquisition:

Acquire the spectrum at 298 K using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation

delay of 2 seconds.

Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR

crystal.

Data Acquisition:

Record the spectrum from 4000 to 400 cm⁻¹.

Co-add 32 scans at a resolution of 4 cm⁻¹.

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

The presented data is baseline corrected and normalized.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: Prepare a 1 mg/mL solution of the fluorobenzylamine isomer in

dichloromethane.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
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Inlet Temperature: 250 °C.

Injection Volume: 1 µL (splitless mode).

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 200.

Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical approach for

structural confirmation.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Fluorobenzylamine.
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Caption: Logical process for structural confirmation via comparative spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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